1-Cyclohexylcarbonyl-2-ethylpiperidine

Description

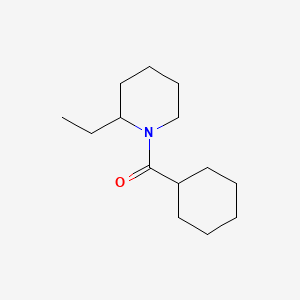

1-Cyclohexylcarbonyl-2-ethylpiperidine (hypothetical structure; exact data unavailable in provided evidence) is a piperidine derivative featuring a cyclohexylcarbonyl group at position 1 and an ethyl substituent at position 2. These analogs share a piperidine backbone modified with cyclohexane-based substituents, making them relevant for comparative analysis .

Properties

IUPAC Name |

cyclohexyl-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-2-13-10-6-7-11-15(13)14(16)12-8-4-3-5-9-12/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMBTNZYVVEHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983058 | |

| Record name | Cyclohexyl(2-ethylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64498-16-4 | |

| Record name | Piperidine, 1-(cyclohexylcarbonyl)-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064498164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(2-ethylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexylcarbonyl-2-ethylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanecarbonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylcarbonyl-2-ethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexylmethanol or cyclohexylamine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a lead compound for designing new therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.

Structure-Activity Relationships (SAR)

Research has demonstrated that variations in the piperidine ring and carbonyl substituents can significantly impact the biological activity of related compounds. For instance, a study on piperidine derivatives highlighted that 1-cyclohexylcarbonyl-2-ethylpiperidine exhibited promising activity against Aedes aegypti mosquitoes, with a recorded pLD50 value of 2.13, indicating a moderate level of toxicity towards these pests .

| Compound ID | Structure Description | pLD50 Value |

|---|---|---|

| 16 | 1-(Cyclohexylcarbonyl)-2-ethyl-piperidine | 2.13 |

| 4 | 4-Methyl-1-(1-oxooctyl)piperidine | 1.99 |

Insecticidal Applications

The compound has been investigated for its insecticidal properties, particularly as a repellent against mosquito species that transmit diseases such as dengue and Zika.

Efficacy Against Mosquitoes

In laboratory settings, various piperidine derivatives were synthesized and tested for their mosquito repellency. The compound's effectiveness was evaluated alongside other known repellents, such as DEET. Results indicated that certain derivatives of this compound provided extended protection durations, outperforming traditional repellents .

| Compound Name | Duration of Protection (days) | Comparative Efficacy |

|---|---|---|

| 4-Methyl-1-(1-oxooctyl)piperidine | 43 | Comparable to DEET |

| 2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine | 85 | Superior to DEET |

Case Studies

Several case studies have documented the applications of the compound in both laboratory and field settings.

Laboratory Studies on Mosquito Repellency

A comprehensive study conducted by the USDA explored the synthesis of N-acylpiperidines, including the compound . The findings revealed that these compounds not only exhibited strong repellent properties but also had favorable safety profiles for human application . The study utilized human volunteers to assess the effectiveness of various formulations.

Field Trials

Field trials have shown that formulations containing this compound can provide long-lasting protection against mosquito bites under natural conditions. These trials are critical for evaluating real-world efficacy compared to controlled laboratory conditions .

Mechanism of Action

The mechanism of action of 1-Cyclohexylcarbonyl-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences among analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Physical State | Stability |

|---|---|---|---|---|---|

| 1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine | C₁₃H₂₁NO | 207.31 | Cyclohexenylcarbonyl, methyl | Likely liquid* | Not specified |

| 1-Piperidinocyclohexanecarbonitrile | C₁₂H₂₀N₂ | 192.30 | Cyclohexanecarbonitrile, piperidine | Crystalline solid | Stable at -20°C for ≥5 years |

| 1-[(Ethoxycarbonyl)piperidine-4-carboxylic acid] (hypothetical analog) | C₁₀H₁₅NO₄ | 213.23 | Ethoxycarbonyl, carboxylic acid | Not specified | Depends on pH and storage |

*Inferred from safety data sheet requirements for liquid handling .

Key Observations :

- Cyclohexenyl vs.

- Ethyl vs.

- Carbonyl vs. Nitrile: The nitrile group in 1-piperidinocyclohexanecarbonitrile introduces strong electron-withdrawing effects, contrasting with the electron-deficient carbonyl in other analogs .

Environmental and Disposal Considerations

- 1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine: No ecological data (degradability, bioaccumulation) available. Disposal via licensed waste management is mandatory .

- 1-Piperidinocyclohexanecarbonitrile: Stable storage at -20°C implies low environmental mobility, but decomposition products remain unstudied .

Biological Activity

1-Cyclohexylcarbonyl-2-ethylpiperidine is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies, with a focus on its applications in insect repellent formulations and other therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclohexylcarbonyl group and an ethyl group. Its molecular formula is , and it possesses unique structural features that contribute to its biological activity.

Insect Repellency

Recent studies have highlighted the effectiveness of various piperidine derivatives, including this compound, as insect repellents. The mechanism of action involves interaction with olfactory receptors in insects, leading to avoidance behavior.

Table 1: Biological Activity Data for Piperidine Derivatives

| Compound | LD50 (µg/mosquito) | Protection Time (days) |

|---|---|---|

| This compound | TBD | TBD |

| 4-methyl-1-(1-oxooctyl)piperidine | 0.8 | 43 |

| 2-ethyl-1-(1-oxo-10-undecylenyl)piperidine | TBD | 85 |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems in target organisms. The compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses such as locomotion and feeding behavior.

Case Studies

A notable study conducted by Katritzky et al. (2008) evaluated the repellency of various piperidine derivatives against Aedes aegypti mosquitoes. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the efficacy of compounds based on their chemical structure. Although specific results for this compound were not detailed, the research underscores the potential of piperidines in repellent applications .

Another significant investigation focused on the toxicological profiles of piperidines, revealing that compounds with similar structures exhibit varying degrees of toxicity and repellency. For instance, 2-ethyl-piperidine demonstrated low LD50 values, indicating high toxicity against mosquito species . This suggests that structural modifications can significantly affect biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.